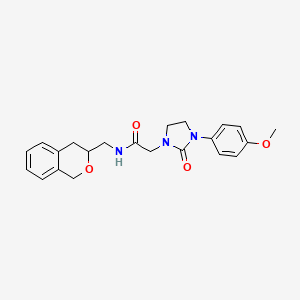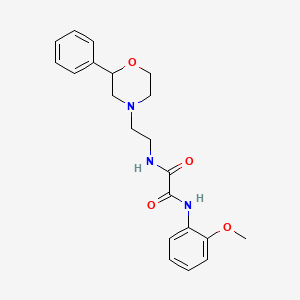
N1-(2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N1-(2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide" is a chemical entity that appears to be related to a class of compounds that have been studied for their interactions with biological receptors and their molecular characteristics. Although the exact compound is not directly mentioned in the provided papers, the related compounds provide insight into the potential chemical behavior and applications of such molecules.
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific precursors to form the desired molecular structure. For instance, a series of N-(2-phenethyl)cinnamides, which share a phenyl group similarity with the compound , was synthesized and assayed for antagonism at NMDA receptor subtypes . Another related compound, (2-methoxyphenyl)oxalate, was synthesized and characterized by various spectroscopic techniques . The synthesis process typically involves careful selection of starting materials and reaction conditions to achieve the target molecule with high purity and yield.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule . Density functional theory (DFT) calculations, including optimized molecular structure and harmonic vibrational frequencies, have been used to predict and compare structural parameters with experimental observations . These analyses are crucial for understanding the three-dimensional conformation of the molecule, which influences its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various analyses. For example, the global chemical reactivity descriptors, molecular electrostatic potential map (MEP), frontier molecular orbitals (FMOs), and Mulliken population method have been studied to predict how a molecule might interact with other chemical entities . These studies help in understanding the sites of chemical reactivity and the potential for a molecule to undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as (2-methoxyphenyl)oxalate, have been characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopies . The thermodynamic properties and the energetic behavior of the compound in different solvent media have also been examined using the polarizable continuum model (PCM) . These properties are essential for predicting the stability, solubility, and overall behavior of the compound under various conditions.
Scientific Research Applications
Synthesis and Molecular Structure Analysis
A study focused on the molecular characteristics and structural parameters of a related compound, (2-methoxyphenyl)oxalate, sheds light on the chemical behavior and theoretical predictions compared to experimental observations. This research involved synthesizing the compound and characterizing it through various spectroscopic methods and X-ray diffraction techniques. The study also explored global chemical reactivity descriptors, molecular electrostatic potential map (MEP), frontier molecular orbitals (FMOs), and thermodynamic properties, providing a comprehensive understanding of the compound's energetic behavior in solvent media using the polarizable continuum model (PCM) (Şahin et al., 2015).
Novel Synthetic Approaches
Another research effort developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be applicable to the synthesis of compounds similar to N1-(2-methoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide. This methodology, involving the classical Meinwald rearrangement and a new rearrangement sequence, is operationally simple, high yielding, and provides a new useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-10-6-5-9-17(18)23-21(26)20(25)22-11-12-24-13-14-28-19(15-24)16-7-3-2-4-8-16/h2-10,19H,11-15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKDMGZKTYHNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

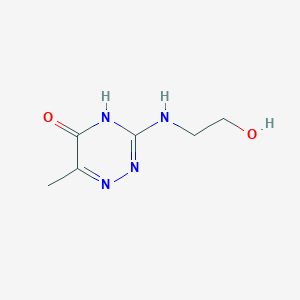
![2-Ethyl-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549980.png)
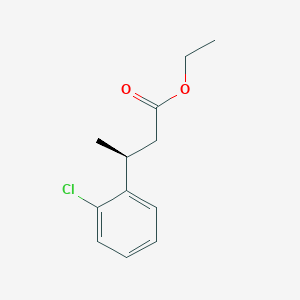
![2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one](/img/structure/B2549984.png)
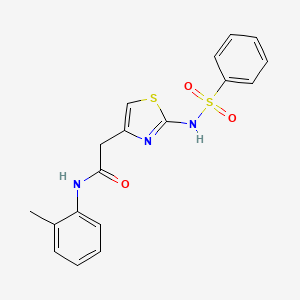
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B2549987.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2549990.png)
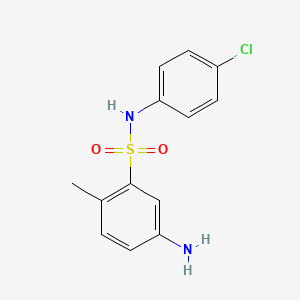
![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/no-structure.png)
![Ethyl 5-cyano-6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2549997.png)
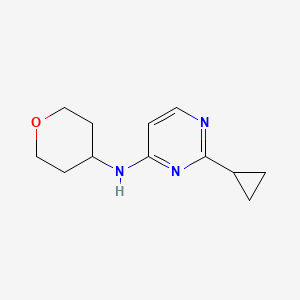
![4-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-8-purinyl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2549999.png)
